molecular formula C18H13BrClN3O4S2 B11422360 N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B11422360
M. Wt: 514.8 g/mol
InChI Key: RJLNLUAKQWDHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of sulfonamide-linked dihydropyrimidinone derivatives, characterized by a central pyrimidinone ring substituted with a sulfonyl group and a thioacetamide linker. The 2-bromophenyl and 3-chlorophenyl substituents contribute to its structural uniqueness, likely influencing its electronic, steric, and pharmacokinetic properties. Such compounds are often explored for antimicrobial, anticancer, or enzyme-inhibitory activities due to their sulfonamide and heterocyclic motifs .

Properties

Molecular Formula

C18H13BrClN3O4S2

Molecular Weight

514.8 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H13BrClN3O4S2/c19-13-6-1-2-7-14(13)22-16(24)10-28-18-21-9-15(17(25)23-18)29(26,27)12-5-3-4-11(20)8-12/h1-9H,10H2,(H,22,24)(H,21,23,25)

InChI Key

RJLNLUAKQWDHDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl)Br

Origin of Product

United States

Biological Activity

N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article examines its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure

The compound features a bromophenyl group and a pyrimidine derivative with a sulfonamide moiety. Its structural formula can be represented as follows:

C21H18BrClN2O3S\text{C}_{21}\text{H}_{18}\text{BrClN}_{2}\text{O}_{3}\text{S}

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on sulfonamide derivatives have shown their effectiveness against various fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum .

Table 1: Antifungal Activity of Related Compounds

CompoundTarget PathogenEC50 (µg/mL)Comparison with Control
Compound ABotrytis cinerea2.12Comparable to Procymidone (2.45)
Compound BSclerotinia sclerotiorum3.66Higher than Procymidone

The biological activity of this compound is hypothesized to involve the inhibition of key enzymatic pathways in target organisms. Similar compounds have been shown to disrupt cellular processes by targeting specific proteins involved in cell wall synthesis and metabolic pathways .

Case Studies

  • Fungicidal Activity : A study evaluated the fungicidal efficacy of N-(2-bromophenyl)-2-sulfanylacetamide derivatives against resistant strains of B. cinerea. The results indicated that certain modifications in the chemical structure led to enhanced inhibition rates compared to traditional fungicides .
  • Antibacterial Effects : Another study focused on the antibacterial properties of related sulfonamide compounds, showing promising results against Gram-positive bacteria, which could suggest a broader spectrum of activity for N-(2-bromophenyl)-2-sulfanylacetamide .

Scientific Research Applications

Structural Overview

The compound features several critical structural components that contribute to its biological activity:

  • Sulfonyl Group : Enhances bioactivity through covalent interactions with target proteins.
  • Pyrimidinone Ring : Often associated with pharmacological properties.
  • Sulfanyl Group : Can participate in various chemical reactions, influencing biological activity.
  • Acetamide Group : May enhance solubility and stability.

Research indicates that N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide exhibits promising biological activities, particularly in the fields of oncology and inflammation management. The following applications have been documented:

Anticancer Properties

Studies have shown that compounds with similar structures possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazole have been evaluated for their anticancer activities against breast and lung cancer cell lines, demonstrating dose-dependent growth inhibition . The presence of the pyrimidinone ring in this compound suggests potential as an anticancer agent.

Anti-inflammatory Activity

In silico studies have indicated that this compound could act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for the treatment of inflammatory diseases . The sulfonamide moiety is known to interact with enzymes involved in inflammatory pathways, making this compound a candidate for further development in anti-inflammatory therapies.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the Pyrimidinone Core : Utilizing condensation reactions to create the pyrimidine structure.
  • Introduction of Sulfonamide Groups : Employing sulfonation techniques to attach chlorophenyl and bromophenyl groups.
  • Final Acetylation : Completing the synthesis by introducing the acetamide functionality.

These methodologies are crucial for optimizing yield and purity for subsequent biological evaluations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions and functional groups, which critically affect their physicochemical and biological profiles. Key comparisons include:

Substituent Variations and Electronic Effects

  • N-(3-bromophenyl)-2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide ():

    • The 3-bromophenyl group (vs. 2-bromophenyl in the target) alters steric interactions at the aryl binding site.
    • The 3-chloro-4-methoxybenzenesulfonyl group introduces a methoxy substituent, enhancing hydrophilicity compared to the target’s purely halogenated 3-chlorophenylsulfonyl group. This may improve aqueous solubility but reduce membrane permeability .
  • N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl}acetamide (): The 2-chlorophenyl group (vs. 2-bromophenyl) reduces steric bulk but maintains electron-withdrawing effects. The 4-methylphenylsulfonyl group (vs.

Physicochemical Properties

Property Target Compound 3-Bromo Analog 2-Chloro Analog
Molecular Weight ~553.8 g/mol (estimated) ~584.1 g/mol ~507.9 g/mol
LogP (Predicted) ~3.2 (highly lipophilic) ~2.8 (methoxy reduces logP) ~3.5 (methyl increases logP)
Key Substituents 2-Bromophenyl, 3-Cl-sulfonyl 3-Bromophenyl, 3-Cl-4-MeO 2-Chlorophenyl, 4-Me-sulfonyl

Research Findings and Limitations

  • Structural Characterization: SHELX software () is widely used for crystallographic refinement, implying that single-crystal X-ray diffraction could resolve the target’s conformation and intermolecular interactions.
  • Biological Data Gaps : Specific activity data for the target compound are absent in the provided evidence. Comparisons are inferred from structural trends and related compounds’ reported activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.